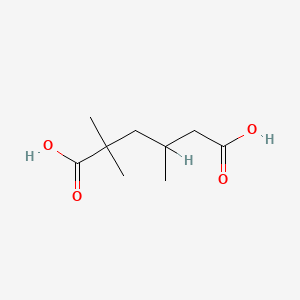

2,2,4-Trimethyladipic acid

Description

2,2,4-Trimethyladipic acid (CAS: 25513-64-8) is a branched aliphatic dicarboxylic acid with the molecular formula C₉H₁₆O₄. It is synthesized via nitric acid oxidation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanol, yielding a mixture of 2,2,4- and 2,4,4-trimethyladipic acid isomers, with the ratio dependent on reaction conditions . Its neutralization equivalent is 94.11, and it has a melting point of 100.1–100.4°C . The acid is a key precursor for specialty polymers, including polyamides and polyesters, via derivatives like 2,2,4-trimethylhexane-1,6-diamine and 2,2,4-trimethylhexane-1,6-diol .

Properties

IUPAC Name |

2,2,4-trimethylhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(4-7(10)11)5-9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFUTNJGNBYHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883992 | |

| Record name | Hexanedioic acid, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-39-8, 53445-37-7 | |

| Record name | 2,2,4-Trimethylhexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4(Or 2,4,4)-trimethyladipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053445377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4(or 2,4,4)-trimethyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethyladipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Considerations

The electrochemical production of this compound involves oxidative ring cleavage of 3,3,5-trimethylcyclohexanol (cis-trans mixture) in an aqueous alkaline medium. The reaction proceeds via the intermediate 3,3,5-trimethylcyclohexanone, which undergoes further oxidation to yield a mixture of this compound and its isomer, 2,4,4-trimethyladipic acid. Despite the low water solubility of 3,3,5-trimethylcyclohexanol (1.8 g/L at 20°C), the reaction is facilitated by alkaline conditions, which enhance substrate dispersion and electrochemical activity.

Experimental Setup and Optimization

The electrolysis is conducted in a cell equipped with nickel-based anodes (e.g., nickel gauze, foam, or pellets) and stainless steel cathodes. Key parameters include current density, temperature, and electrolysis duration. For instance, a galvanostatic current of 2 A applied for 6–24 hours at 80°C achieves yields between 14% and 34%, depending on the cell configuration. The table below summarizes experimental conditions and outcomes:

| Example | Cell Configuration | Current (A) | Duration (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nickel gauze (Swiss-roll) | 2 | 6 | 80 | 14 |

| 2 | Nickel pellets | 2 | 24 | 80 | 34 |

| 3 | Nickel foam | 2 | 24 | 80 | 32 |

| 4 | Nickel foam | 2 | 17 | 80 | 26 |

Data sourced from US20150225861A1.

The highest yield (34%) was achieved using a nickel pellet-packed bed electrolytic cell operated for 24 hours. This configuration maximizes electrode surface area, enhancing charge transfer and reaction efficiency.

Work-up and Isolation

Post-electrolysis, the alkaline solution is acidified to pH 1 using hydrochloric acid, precipitating the crude acid mixture. Residual substrates and intermediates are removed via methyl tert-butyl ether extraction, followed by drying with anhydrous magnesium sulfate and rotary evaporation. The final product is isolated through recrystallization or fractional distillation, yielding a mixture of 2,2,4- and 2,4,4-trimethyladipic acids.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Electrochemical synthesis offers a scalable alternative to nitric acid oxidation, with modular cell designs (e.g., Swiss-roll or packed-bed configurations) enabling continuous production. The absence of corrosive reagents reduces maintenance costs and extends equipment lifespan.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyladipic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2,4-Trimethyladipic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound can be utilized in biochemical studies to understand metabolic pathways and enzyme functions.

Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyladipic acid involves its interaction with molecular targets and pathways within a given system. The exact mechanism can vary depending on the application. For example, in biochemical studies, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Trimethyladipic Acid Isomers

Table 2: Polymer Performance with this compound

Biological Activity

2,2,4-Trimethyladipic acid (TMAA) is a dicarboxylic acid with the chemical formula C₈H₁₄O₄. It is a branched-chain compound that is structurally related to adipic acid and is primarily used in the synthesis of polyesters and other polymers. This article explores the biological activity of TMAA, including its interactions with biological macromolecules, potential therapeutic applications, and toxicological assessments.

TMAA, as a carboxylic acid, can engage in hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. This ability allows it to modulate enzyme activities and influence various biochemical pathways. Its interactions can lead to diverse biological effects depending on the specific context and molecular targets involved.

Interaction with Biological Macromolecules

TMAA has been studied for its reactivity with proteins and nucleic acids. The presence of carboxylic acid groups allows TMAA to form esters or amides through esterification reactions, which are crucial in synthesizing polyesters. Additionally, TMAA can undergo polymerization reactions where it acts as a cross-linking agent, enhancing the mechanical properties of polymers.

Case Studies

- Toxicological Assessment : In a study assessing acute oral toxicity in rats, TMAA exhibited an LD50 greater than 2000 mg/kg body weight, indicating low acute toxicity. However, some subjects showed weight loss and minor organ abnormalities .

- Genotoxicity Studies : TMAA was found to be non-mutagenic in bacterial reverse mutation tests. This suggests that it does not pose significant genetic risks under the tested conditions .

- Skin and Eye Irritation : Rabbit studies indicated that TMAA is non-irritating to skin but can cause slight irritation to the eyes, which resolved within 72 hours .

Applications in Medicine

Research is ongoing to explore TMAA's potential therapeutic applications. Its structural properties may allow it to serve as a precursor for biologically active compounds or as an intermediate in pharmaceutical synthesis.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.